Tetradecanoic acid, 1-carboxyethyl ester

Description

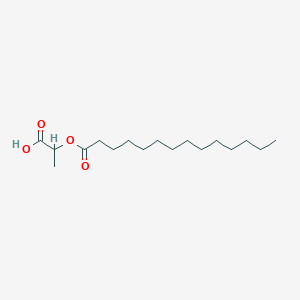

Structure

3D Structure

Properties

CAS No. |

18696-52-1 |

|---|---|

Molecular Formula |

C17H32O4 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-tetradecanoyloxypropanoic acid |

InChI |

InChI=1S/C17H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)21-15(2)17(19)20/h15H,3-14H2,1-2H3,(H,19,20) |

InChI Key |

YPHNXABZHOIFRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tetradecanoic Acid, 1 Carboxyethyl Ester

Established Chemical Synthesis Routes

The synthesis of Tetradecanoic acid, 1-carboxyethyl ester, also known as myristoyl lactate (B86563), can be achieved through several established chemical routes. These methods primarily involve the formation of an ester linkage between tetradecanoic acid (myristic acid) and lactic acid.

Direct Esterification and Transesterification Approaches

Direct esterification is a primary method for synthesizing fatty acid esters of lactic acid. pjsir.org This approach typically involves the reaction of a fatty acid, such as myristic acid, with lactic acid. pjsir.orggoogle.com To facilitate this reaction, various catalysts can be employed. One method involves activating the hydroxyl group of lactic acid with an alkali metal catalyst. pjsir.org Another approach is a three-step process where lactic acid is first reacted with a base (like an alkali metal, alkaline earth metal, or ammonium (B1175870) base) to form the corresponding lactate salt. This salt is then esterified with the fatty acid, and the resulting product is treated with a mineral acid to yield the final fatty acid ester of lactic acid. google.com

Challenges in direct esterification include the potential for self-polymerization of lactic acid, which can act as both an acyl donor and a nucleophile. nih.gov Strategies to minimize this include using an excess of the fatty acid in a non-polar solvent. nih.gov

Transesterification is another viable route, involving the exchange of the organic group of an ester with the organic group of an alcohol. wikipedia.org This can be catalyzed by acids or bases. wikipedia.org For instance, triglycerides can be reacted with an alcohol in the presence of a catalyst to produce fatty acid alkyl esters. saudijournals.commdpi.com While commonly used for producing biodiesel from vegetable oils, the principles of transesterification can be applied to the synthesis of compounds like this compound. wikipedia.orgsaudijournals.com A novel synthesis route for lactylates involves reacting a dilactide with a compound containing a hydroxyl group, such as a fatty acid, often in the presence of a source of alkalinity. google.com

Table 1: Comparison of Direct Esterification and Transesterification Approaches

| Approach | Description | Key Considerations | References |

|---|---|---|---|

| Direct Esterification | Direct reaction between tetradecanoic acid and lactic acid, often with a catalyst. | Potential for lactic acid self-polymerization. Reaction conditions need to be optimized to maximize yield of the desired monoester. | pjsir.orggoogle.comnih.gov |

| Transesterification | Reaction of a tetradecanoic acid ester (e.g., a triglyceride) with lactic acid or an alcohol, or reaction of a lactate ester with tetradecanoic acid. | Equilibrium-driven process; removal of a product can drive the reaction to completion. Can be catalyzed by acids, bases, or enzymes. | wikipedia.orgsaudijournals.commdpi.com |

| Dilactide Reaction | Reacting a dilactide with a fatty acid. | Avoids the direct use of lactic acid, potentially reducing side reactions. | google.com |

Application of Protecting Group Chemistry in Ester Synthesis

Protecting group chemistry is a crucial strategy in multi-step organic synthesis to ensure chemoselectivity. wikipedia.org A protecting group is temporarily introduced to a functional group to prevent it from reacting while another part of the molecule is being modified. pressbooks.pub For the synthesis of this compound, protecting groups could be employed to prevent unwanted side reactions of the hydroxyl or carboxyl groups of lactic acid, or the carboxyl group of tetradecanoic acid.

For instance, the carboxyl group of lactic acid could be protected as an ester (e.g., a benzyl (B1604629) or t-butyl ester) while the hydroxyl group is acylated with myristoyl chloride. Subsequent deprotection of the carboxyl group would yield the desired product. Conversely, the hydroxyl group of lactic acid could be protected (e.g., as a silyl (B83357) ether or an acetal) before the esterification of its carboxyl group with tetradecanoic acid. libretexts.org The choice of protecting group depends on its stability under the reaction conditions and the ease of its selective removal. uchicago.edu Acyl groups are generally stable under acidic and oxidative conditions and are removed under basic or reductive conditions. chem-station.com

Chemoenzymatic Synthesis Strategies for Related Complex Lipids

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity of enzymes with the versatility of chemical reactions. nih.gov Lipases are commonly used enzymes for the synthesis of esters due to their ability to catalyze esterification and transesterification reactions under mild conditions. wikipedia.orgnih.gov

Lipase-catalyzed esterification between lactic acid and various fatty acids has been studied. nih.gov A key challenge is minimizing the self-polymerization of lactic acid. nih.gov One successful strategy involves using an excess of the fatty acid in a non-polar solvent where lactic acid is not fully dissolved. nih.govresearchgate.net For example, using Candida antarctica lipase (B570770) with an excess of caprylic acid in n-hexane can produce a high yield of the desired ester. nih.gov These principles can be directly applied to the synthesis of this compound. The enzymatic approach offers the potential for high enantioselectivity, which is often difficult to achieve through purely chemical methods. nih.gov

Synthesis of Analogues and Structurally Modified Derivatives

The synthesis of analogues and structurally modified derivatives of this compound allows for the exploration of structure-activity relationships and the development of new functional molecules.

Modifications to the Tetradecanoic Acid Chain

The 14-carbon saturated fatty acid chain of tetradecanoic acid can be modified in various ways. lipidmaps.orgcaymanchem.com These modifications can include altering the chain length, introducing unsaturation (double or triple bonds), or adding functional groups.

Chain Length Variation: Fatty acids with different chain lengths (e.g., lauric acid (C12), palmitic acid (C16), or stearic acid (C18)) can be used in the esterification reaction with lactic acid to produce a homologous series of lactylates. molecularcloud.org

Introduction of Unsaturation: Unsaturated fatty acids, such as oleic acid, can be used to introduce double bonds into the fatty acid chain. google.com

Functionalization: The aliphatic chain can be functionalized through various chemical reactions to introduce groups like hydroxyl, amino, or halogen moieties. Myristic acid itself can be converted to myristoyl chloride, which can then be coupled with various amines to create amide derivatives. mdpi.com

Derivatization of the 1-Carboxyethyl Unit

The 1-carboxyethyl unit, derived from lactic acid, offers several sites for derivatization. wikipedia.org The free carboxyl group is a key site for modification.

Esterification: The carboxyl group can be esterified with various alcohols to form different alkyl or aryl esters. Derivatization with reagents like ethyl chloroformate can be used for analytical purposes, such as quantification by gas chromatography. nih.govresearchgate.net

Amidation: The carboxyl group can be converted to an amide by reacting with an amine.

Reduction: The carboxyl group can be reduced to a primary alcohol.

Chiral Derivatization: For analytical separation of lactic acid enantiomers, chiral derivatizing agents like L-menthol can be used to form diastereomeric esters that can be separated by chromatography. researchgate.net

Table 2: Potential Modifications and Derivatives

| Component | Modification Type | Examples | References |

|---|---|---|---|

| Tetradecanoic Acid Chain | Chain Length Variation | Using lauric acid (C12), palmitic acid (C16), stearic acid (C18) | molecularcloud.org |

| Introduction of Unsaturation | Using oleic acid | google.com | |

| Functionalization | Conversion to myristoyl chloride and subsequent amidation | mdpi.com | |

| 1-Carboxyethyl Unit | Esterification | Formation of methyl, ethyl, or other alkyl esters | nih.govresearchgate.net |

| Amidation | Reaction with primary or secondary amines | - | |

| Reduction | Conversion of the carboxylic acid to an alcohol | - | |

| Chiral Derivatization | Reaction with chiral alcohols like L-menthol for analytical separation | researchgate.net |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification of dicarboxylic acid monoesters and related fatty acid esters often requires techniques that are more advanced than simple liquid-liquid extraction or crystallization. These methods provide higher resolution and yield purer products, which are essential for subsequent analytical characterization or further chemical derivatization.

Chromatographic Methods

Chromatography is a cornerstone for the purification of esters, offering a range of techniques based on the specific properties of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC): This is a powerful tool for both the analysis and preparative isolation of dicarboxylic acid monoesters and fatty acid esters. mdpi.comnih.gov For preparative purposes, systems can be equipped with larger columns to handle significant quantities of material. mdpi.com Reverse-phase HPLC is particularly effective for separating fatty acids, often after they have been converted to UV-absorbing derivatives like naphthacyl esters to enhance detection. researchgate.net The choice of column and mobile phase is critical and tailored to the polarity and molecular weight of the target ester.

Table 1: Example HPLC Systems for Ester Purification and Analysis

| System/Detector | Column Type | Column Dimensions | Application | Source |

|---|---|---|---|---|

| Compact preparative system ECOM ECS28P00 or Shimadzu LC-20AP | YMC-Pack SIL-06 or Agilent Zorbax prepHT XDB-C18 | 250 × 20 mm (YMC) or 21.2 × 150 mm (Agilent) | Preparative purification of dicarboxylic acid monoesters | mdpi.com |

| Stayer liquid chromatograph with UV 104M spectrophotometric detector | Luna C18 | 250 × 4.6 mm | Analytical determination of retention indices for monoalkyl phthalates | researchgate.net |

Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample cleanup and fractionation. It is particularly useful for separating esters from different lipid classes. nih.gov A multi-step SPE procedure can be developed to isolate specific types of esters with high recovery rates. For instance, a two-step method using an aminopropyl-silica column followed by an octadecylsilyl (ODS) column has been successfully used to purify fatty acid ethyl esters from complex lipid mixtures. nih.gov This technique is also employed to separate free fatty acids from fatty alcohols following the saponification of wax esters. nih.gov

Table 2: Solid-Phase Extraction (SPE) Protocols for Ester Purification

| Method Description | Stationary Phases (Columns) | Recovery Rate | Primary Application | Source |

|---|---|---|---|---|

| Two-step SPE for Fatty Acid Ethyl Esters (FAEE) | 1. Aminopropyl-silica 2. Octadecylsilyl (ODS) | 70 ± 3% | Isolation of total FAEE from other lipids like cholesteryl esters. | nih.gov |

| Separation of Hydrolysis Products | Not specified, but involves sequential elution | Yields determined gravimetrically (e.g., 63 mg FFA from 322 mg oil) | Separation of free fatty acids from fatty alcohols post-saponification. | nih.gov |

Column Chromatography: Traditional column chromatography over silica (B1680970) gel remains a fundamental and cost-effective method for purifying synthetic products. It has been used in the synthesis of labeled tetradecanoic acids to isolate the final product. researchgate.net In other specialized applications, columns configured with amphoteric resins can be used to preferentially elute specific dicarboxylic acids from a mixture. wipo.int

Other Purification Techniques

Beyond chromatography, other physical separation methods are employed, especially in industrial-scale production.

Rectification: Also known as fractional distillation, this technique is used to purify volatile esters based on differences in boiling points. It is often the final step in a synthesis process, following the removal of catalysts and solvents, to achieve a high-purity product. google.com For example, isopropyl myristate is purified by distillation under reduced pressure. google.comnih.gov

Gas Chromatography (GC): While primarily an analytical method to assess purity, the successful GC analysis of fatty acid esters and their derivatives implies that the sample has undergone prior purification to be suitable for injection and volatilization in the instrument. researchgate.netsigmaaldrich.com

The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the "this compound." Often, a combination of these techniques is required to achieve the desired specifications.

Biosynthetic Pathways and Biological Distribution of Tetradecanoic Acid, 1 Carboxyethyl Ester

Overview of De Novo Fatty Acid Biosynthesis Relevant to Tetradecanoic Acid

De novo synthesis of fatty acids is a fundamental anabolic pathway occurring in the cytoplasm of many organisms, including bacteria, plants, and animals. narayanamedicalcollege.comlumenlearning.com This process builds fatty acids from the precursor molecule acetyl-CoA. cutm.ac.in The end product of this pathway is typically palmitic acid, a 16-carbon saturated fatty acid. slideshare.net However, the fatty acid synthase (FAS) complex can also produce other fatty acids of varying chain lengths, including tetradecanoic acid (commonly known as myristic acid), a 14-carbon saturated fatty acid.

The key steps and components of de novo fatty acid synthesis relevant to the formation of the tetradecanoic acid backbone are:

Carboxylation of Acetyl-CoA: The process initiates with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). nih.gov This is a critical regulatory step in fatty acid biosynthesis. narayanamedicalcollege.com

Fatty Acid Synthase (FAS) Complex: The subsequent reactions are carried out by the multifunctional enzyme complex, fatty acid synthase (FAS). slideshare.net In mammals, FAS is a single polypeptide with multiple enzymatic domains, while in bacteria and plants, the enzymes are separate proteins. narayanamedicalcollege.com

Elongation Cycle: The synthesis of the fatty acid chain proceeds through a repeating four-step cycle of condensation, reduction, dehydration, and another reduction. Each cycle adds a two-carbon unit from malonyl-CoA to the growing acyl chain. narayanamedicalcollege.com

Chain Termination: The length of the final fatty acid product is determined by the chain-terminating activity of the FAS complex. For tetradecanoic acid, the elongation process is terminated after seven cycles.

Acetyl-CoA + 6 Malonyl-CoA + 12 NADPH + 12 H+ → Tetradecanoyl-CoA + 6 CO2 + 12 NADP+ + 6 H2O + 7 CoASH

Enzymology of Ester Formation: Specific Esterases and Acyltransferases

The formation of an ester, such as Tetradecanoic acid, 1-carboxyethyl ester, from tetradecanoic acid and a carboxyl-containing molecule (in this case, likely derived from lactate (B86563) or a related metabolite) is an enzymatic process. This reaction is catalyzed by enzymes that facilitate the formation of an ester bond between a fatty acid and an alcohol or, in this case, a carboxylic acid. The primary classes of enzymes responsible for such reactions are esterases and acyltransferases. nih.govnih.gov

Characterization of Ester Synthesizing Enzymes

Esterases are a broad group of hydrolase enzymes that can catalyze the formation of esters under specific conditions, often in non-aqueous environments. taylorandfrancis.comresearchgate.net While their primary physiological role is often the hydrolysis of esters, the reverse reaction (esterification) can be favored under conditions of low water activity. frontiersin.org

Acyltransferases, specifically alcohol O-acyltransferases (AATs), are another major class of enzymes involved in ester biosynthesis. nih.gov These enzymes catalyze the transfer of an acyl group from an activated acyl donor, such as acyl-CoA, to an alcohol acceptor. nih.gov This is a common mechanism for the formation of various esters in nature. nih.gov

| Enzyme Class | General Function in Ester Synthesis |

| Esterases | Catalyze the formation of an ester bond between an acid and an alcohol, often by reversing their hydrolytic activity in low-water environments. taylorandfrancis.comfrontiersin.org |

| Acyltransferases | Transfer an acyl group from a donor molecule (e.g., acyl-CoA) to an acceptor molecule (e.g., an alcohol or, hypothetically, a carboxyethyl group). nih.gov |

Substrate Specificity and Reaction Mechanisms of Esterification

The substrate specificity of ester-synthesizing enzymes is a key determinant of the types of esters produced in a biological system. This specificity can vary widely among different enzymes and organisms.

Esterases: The substrate specificity of esterases can be broad, allowing them to act on a range of fatty acids and alcohols. taylorandfrancis.com The formation of this compound would require an esterase capable of utilizing tetradecanoic acid as the acyl donor and a molecule providing the 1-carboxyethyl group as the acceptor.

Acyltransferases: Alcohol O-acyltransferases often exhibit specificity for both the acyl-CoA donor and the alcohol acceptor. nih.gov The biosynthesis of this compound via this mechanism would involve a specific acyltransferase that recognizes tetradecanoyl-CoA and the 1-carboxyethyl-containing substrate.

The general mechanism for acyltransferase-catalyzed ester formation involves a ternary complex between the enzyme, the acyl-CoA, and the alcohol substrate. nih.gov A catalytic residue in the enzyme's active site, often a histidine, facilitates the nucleophilic attack of the alcohol's hydroxyl group on the thioester carbonyl carbon of the acyl-CoA, leading to the formation of the ester and the release of coenzyme A. nih.gov

Natural Occurrence and Identification in Biological Systems

Presence in Microbial Metabolomes and Complex Lipids (e.g., Lipopolysaccharides)

Tetradecanoic acid is a common component of microbial lipids. It is found in the cellular membranes and storage lipids of many bacteria and fungi. Furthermore, derivatives of tetradecanoic acid are integral to the structure of complex lipids like lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria. nih.gov For instance, L-2-hydroxytetradecanoic acid has been identified as a constituent of the lipid A component of Salmonella lipopolysaccharides. nih.gov While this is not the 1-carboxyethyl ester, it demonstrates the modification of tetradecanoic acid within complex microbial structures. The presence of acidic sugars, such as 3-O-[(R)-1-carboxyethyl]-L-rhamnose in the lipopolysaccharide of Shigella dysenteriae, further highlights that carboxyethyl modifications occur in bacterial polysaccharides, suggesting a potential for similar modifications of fatty acids. nih.gov

Detection in Plant-Derived Extracts

Based on a comprehensive review of available scientific literature, there is no specific information regarding the biosynthetic pathways, biological distribution, endogenous production, or turnover of the chemical compound This compound .

Extensive searches for this particular ester of tetradecanoic acid (commonly known as myristic acid) did not yield any research findings, data tables, or detailed studies related to its presence or metabolism in biological systems. The available scientific data focuses on tetradecanoic acid itself and other more common esters, such as isopropyl myristate, ethyl myristate, and myristyl myristate.

Therefore, the section on the investigation of endogenous production and turnover for "this compound" cannot be provided due to the absence of relevant scientific information.

Advanced Analytical Characterization Techniques for Tetradecanoic Acid, 1 Carboxyethyl Ester

High-Resolution Chromatographic Separation Methods

Chromatographic techniques are fundamental for the separation and purification of "Tetradecanoic acid, 1-carboxyethyl ester" from complex matrices. Both gas and liquid chromatography offer distinct advantages for the analysis of this type of molecule.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-Mass Spectrometry)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like "this compound," derivatization might be necessary to increase its volatility and prevent decarboxylation of the free carboxylic acid group at the high temperatures used in GC analysis. nih.gov Silylation, for instance, is a common derivatization technique for compounds with active hydrogens.

Expected GC Behavior : As a relatively large ester, "this compound" would exhibit a significant retention time on a nonpolar or medium-polarity capillary column. The exact retention time would depend on the column phase, temperature program, and carrier gas flow rate.

| Parameter | Expected Value/Condition |

| Column Type | Nonpolar (e.g., DB-5ms) or medium-polarity |

| Injection Temperature | High enough for volatilization (e.g., 250-280 °C) nih.gov |

| Oven Program | Temperature ramp to elute high-boiling point compounds |

| Carrier Gas | Inert gas (e.g., Helium) |

| Detection | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

Liquid Chromatography (LC) and Related Approaches (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For "this compound," reversed-phase HPLC (RP-HPLC) would be the method of choice. pensoft.netresearchgate.net

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The long hydrocarbon chain of the tetradecanoic acid moiety would lead to strong retention on a C18 column.

A study on a structurally similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, demonstrating the applicability of RP-HPLC for complex propanoic acid derivatives. pensoft.netresearchgate.net

| Parameter | Typical Condition |

| Column | Reversed-phase (e.g., C18, 150x4.6 mm, 5 µm) pensoft.netresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min pensoft.netresearchgate.net |

| Detection | UV (if chromophore present) or Mass Spectrometry (LC-MS) |

Mass Spectrometry for Molecular Structure and Compositional Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules.

Ionization Techniques and Fragmentation Patterns

For a compound like "this compound," electron ionization (EI) is a common technique used in GC-MS. EI is a hard ionization method that leads to extensive fragmentation, providing a detailed mass spectrum that can be used for structural elucidation.

The fragmentation of esters in EI-MS typically involves cleavages at the ester linkage. libretexts.org For "this compound," characteristic fragmentation patterns would be expected:

Loss of the propanoic acid moiety : Cleavage of the ester bond could lead to the formation of a tetradecanoyl cation or related fragments.

Cleavage within the fatty acid chain : The long hydrocarbon chain can undergo fragmentation, typically resulting in a series of ions separated by 14 mass units (CH₂ groups). libretexts.org

McLafferty rearrangement : If structurally possible, this rearrangement can occur, leading to a characteristic neutral loss.

The mass spectrum of propanoic acid itself shows a molecular ion at m/z 74. chim.ludocbrown.info The fragmentation of ethyl propanoate provides a useful analogy for an ester linkage. chim.lu For 3-(tetradecanoyloxy)tetradecanoic acid methyl esters, characteristic fragmentation patterns have also been observed, which can help in predicting the behavior of the target molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of "this compound" (C₁₇H₃₂O₄). The ability to distinguish between ions with very similar nominal masses is a key advantage of HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural assignment of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

For "this compound," specific chemical shifts would be expected for the different proton and carbon environments. A study on the synthesis of higher fatty acid esters of lactic acid (a close analog) provides valuable insight into the expected NMR data. pjsir.org

¹H NMR:

The protons of the long methylene (B1212753) chain of the tetradecanoic acid moiety would appear as a broad multiplet in the upfield region of the spectrum.

The protons of the propanoic acid moiety would show distinct signals. The proton on the carbon bearing the ester linkage would be shifted downfield.

The terminal methyl group of the tetradecanoic acid chain would appear as a triplet.

¹³C NMR:

The carbonyl carbons of the ester and carboxylic acid groups would resonate at the most downfield chemical shifts. docbrown.info

The carbons of the methylene chain would appear in a cluster in the aliphatic region of the spectrum.

The carbons of the propanoic acid moiety would have characteristic chemical shifts influenced by the adjacent oxygen atoms. docbrown.info

The ¹H NMR spectrum of propanoic acid shows a characteristic pattern for the ethyl group and a downfield signal for the carboxylic acid proton. docbrown.infonagwa.com The ¹³C NMR spectrum of propanoic acid reveals three distinct signals for the three carbon atoms. docbrown.info

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the tetradecanoyl chain and the 1-carboxyethyl group. Downfield shift for the proton adjacent to the ester oxygen. |

| ¹³C NMR | Resonances for two carbonyl carbons, multiple methylene carbons, and the carbons of the propanoic acid moiety. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation signals confirming the connectivity between protons and carbons, providing unambiguous structural assignment. |

By combining these advanced analytical techniques, a complete and unambiguous characterization of "this compound" can be achieved.

Molecular Interactions and Mechanistic Research of Tetradecanoic Acid, 1 Carboxyethyl Ester

Investigation of Enzyme-Substrate/Inhibitor Interactions

There is no specific scientific literature available that details the investigation of enzyme-substrate or inhibitor interactions of Tetradecanoic acid, 1-carboxyethyl ester with carboxylesterases or any other relevant enzymes. Carboxylesterases are a class of enzymes known to hydrolyze ester-containing compounds, and while they are known to act on a wide variety of substrates, specific studies on this particular ester have not been documented. Research on other esters of myristic acid has been conducted, but these findings cannot be directly extrapolated to the 1-carboxyethyl ester derivative due to differences in the ester moiety which can significantly affect enzyme binding and catalysis.

Studies on Lipid-Protein Interactions and Membrane Association Principles

Detailed studies concerning the lipid-protein interactions and membrane association of this compound are absent from the scientific record. Myristic acid itself is known to be incorporated into cellular membranes and can be covalently attached to proteins in a process called myristoylation, which influences protein localization and function. However, how the 1-carboxyethyl ester modification would alter the physicochemical properties of the fatty acid, such as its hydrophobicity and its ability to interact with membrane proteins or integrate into the lipid bilayer, has not been investigated.

Modulation of Molecular Pathways and Cellular Signaling Mechanisms

Information regarding the modulation of molecular pathways and cellular signaling mechanisms by this compound is not available. While various fatty acids and their derivatives are known to act as signaling molecules or to influence signaling pathways, the specific effects of this compound have not been explored.

Computational Chemistry and in Silico Modeling of Tetradecanoic Acid, 1 Carboxyethyl Ester

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of "Tetradecanoic acid, 1-carboxyethyl ester" is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its physical properties and biological interactions. Due to the molecule's numerous rotatable bonds, particularly within the tetradecanoyl chain, it can adopt a vast number of conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape.

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. A typical MD simulation for "this compound" would involve placing the molecule in a simulated environment, such as a solvent box of water or a non-polar solvent, and observing its dynamic behavior at a specific temperature and pressure.

Key insights from MD simulations of similar fatty acid esters include the analysis of dihedral angles along the alkyl chain, the radius of gyration (a measure of the molecule's compactness), and the end-to-end distance of the fatty acid chain. bohrium.com For saturated fatty acid esters like the subject compound, the extended, all-trans conformation is generally the lowest energy state in a vacuum or non-polar environment. nih.gov However, in a polar solvent, the molecule may adopt more compact, bent, or folded conformations to minimize unfavorable interactions between the hydrophobic tail and the polar environment.

Illustrative Data from a Hypothetical MD Simulation:

| Simulation Parameter | Illustrative Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 nanoseconds | Allows for sufficient sampling of conformational space. |

| Solvent | Explicit water model (e.g., TIP3P) | Mimics an aqueous physiological environment. |

| Average Radius of Gyration (Rg) | 8.5 Å (variable) | Indicates the overall compactness and folding of the molecule. |

| Dominant Conformation | Predominantly extended with transient gauche defects | Highlights the flexibility and dynamic nature of the alkyl chain. |

Molecular Docking and Binding Affinity Predictions for Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "this compound," this could involve docking it into the active site of an enzyme or a binding pocket of a receptor. This is particularly relevant as esters of myristic acid are known to interact with various proteins. nih.gov

The process involves preparing the 3D structures of both the ligand ("this compound") and the macromolecular target. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding affinity. These scores are typically expressed in kcal/mol, with more negative values indicating stronger binding.

For example, N-Myristoyltransferase (NMT) is an enzyme that attaches a myristoyl group to proteins and is a known target for myristic acid derivatives. nih.govresearchgate.net Docking studies of "this compound" into the NMT active site could reveal key interactions, such as hydrogen bonds involving the ester and carboxyl groups, and hydrophobic interactions with the long alkyl chain.

Hypothetical Molecular Docking Results:

| Macromolecular Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| N-Myristoyltransferase (NMT) | -7.8 | TYR 225, CYS 393, LEU 99 |

| Fatty Acid Binding Protein (FABP) | -8.5 | ARG 126, PHE 57, ALA 75 |

| Peroxisome Proliferator-Activated Receptor (PPAR) | -9.2 | HIS 449, TYR 473, ILE 281 |

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. researchgate.net These calculations can be used to determine a wide range of properties for "this compound," including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. The electrostatic potential map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. spkx.net.cn For "this compound," the oxygen atoms of the ester and carboxyl groups would be expected to be electron-rich regions.

Illustrative Quantum Chemical Properties:

| Property | Illustrative Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high chemical stability. |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule. |

Predictive Modeling and Virtual Screening for Derivative Design

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, can be used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. While no specific QSAR models for "this compound" exist, a model could be developed for a series of its derivatives to predict their activity against a particular target.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov If "this compound" were identified as a hit compound, its structure could be used as a template for a similarity search or as a starting point for the design of a focused library of derivatives. These derivatives could then be virtually screened against a target of interest using high-throughput molecular docking.

For instance, a virtual library could be created by modifying the ester group or by introducing substituents onto the tetradecanoyl chain. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these designed derivatives can also be predicted in silico to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process. jddtonline.info

Biotechnological and Advanced Material Science Research Applications

Application in Novel Biomaterial Development

The development of biodegradable and biocompatible polymers is a cornerstone of modern material science, with significant implications for medical devices, drug delivery systems, and tissue engineering. The structural components of tetradecanoic acid, 1-carboxyethyl ester—myristic acid and lactic acid—are both well-established building blocks for such materials. Polylactic acid (PLA) is a widely used biodegradable polyester (B1180765) known for its favorable mechanical properties and biocompatibility. researchgate.netfrontiersin.orgmdpi.com Fatty acids, on the other hand, are incorporated into polymers to impart flexibility, hydrophobicity, and control degradation rates. researchgate.net

The incorporation of a fatty acid ester of lactic acid, such as this compound, into a polymer backbone could offer a unique combination of properties. The myristoyl chain would introduce a significant hydrophobic segment, potentially enhancing the polymer's affinity for lipid-based environments or modulating its interaction with cell membranes. The carboxyethyl group provides a reactive site for further polymerization or for the attachment of other molecules, such as drugs or targeting ligands.

Research into polyesters derived from fatty acids and other monomers like glycerol (B35011) has demonstrated the versatility of these bio-based building blocks in creating materials with a wide range of properties. researchgate.net While direct studies on polymers synthesized from this compound are not yet prevalent in the literature, the foundational knowledge from related systems strongly suggests its potential as a valuable monomer or additive in the design of novel biomaterials. For instance, myristoylated chitosan (B1678972) has been investigated for the development of nanoparticles for drug delivery, highlighting the utility of the myristoyl group in self-assembly and encapsulation. researchgate.netnih.gov

Table 1: Potential Properties of Biomaterials Incorporating this compound

| Property | Potential Contribution of this compound |

| Biodegradability | Both myristic acid and lactic acid are readily metabolized in biological systems. |

| Hydrophobicity | The C14 myristoyl chain would significantly increase the hydrophobic character of the polymer. |

| Mechanical Properties | Can act as a plasticizer, increasing flexibility and reducing the brittleness of polymers like PLA. |

| Drug Loading | The lipophilic domains created by the myristoyl groups could enhance the encapsulation of hydrophobic drugs. |

| Functionalization | The free carboxyl group offers a site for covalent attachment of other molecules. |

Mechanistic Studies of Enhanced Delivery Systems (e.g., Skin Penetration Principles)

Fatty acid esters are widely recognized for their ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin. Compounds like isopropyl myristate and ethyl myristate are common components in topical and transdermal formulations. alfa-chemistry.comcosmileeurope.eucosmeticsinfo.orgbyrdie.com The mechanism by which these esters facilitate skin penetration is multifactorial but primarily involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.

This compound, sharing structural similarities with these known penetration enhancers, is expected to operate through similar principles. The long, flexible C14 alkyl chain can insert itself into the lipid bilayers of the stratum corneum, increasing their fluidity and creating transient pores through which drug molecules can pass more easily. alfa-chemistry.com This disruption of the lipid matrix reduces the diffusional resistance of the skin barrier.

Table 2: Mechanistic Principles of Skin Penetration Enhancement by Fatty Acid Esters

| Mechanism | Description |

| Lipid Fluidization | The alkyl chains of the ester insert into the stratum corneum lipids, disrupting their ordered packing and increasing fluidity. |

| Increased Partitioning | The lipophilic nature of the ester can enhance the solubility and partitioning of the drug into the skin. |

| Creation of Diffusion Channels | Disruption of the lipid lamellae can create temporary channels for drug diffusion. |

| Interaction with Keratin | Possible interactions with intracellular proteins within the corneocytes. |

Role in Enzyme Catalysis and Biocatalytic Processes

The synthesis of esters through biocatalysis, particularly using lipases, is a well-established and green alternative to traditional chemical methods. Lipases are highly efficient catalysts for esterification and transesterification reactions, often operating under mild conditions with high selectivity. google.comcore.ac.uknih.govaocs.orgnih.govresearchgate.net The production of this compound is highly amenable to such biocatalytic approaches.

Enzymatic synthesis can proceed through the direct esterification of myristic acid with ethyl lactate (B86563) or the transesterification of a simple myristate ester (e.g., methyl myristate) with ethyl lactate. researchgate.netresearchgate.net Lipases such as those from Candida antarctica (often immobilized as Novozym 435) are frequently used for these types of transformations due to their broad substrate specificity and stability in organic solvents. google.com

The advantages of using biocatalysis for the production of this compound include milder reaction conditions (lower temperature and pressure), reduced by-product formation, and the avoidance of harsh chemical reagents. This is particularly important for applications in cosmetics, pharmaceuticals, and food, where high purity is required. Research on the enzymatic synthesis of various fatty acid esters has demonstrated high conversion rates and yields, making it a viable and sustainable manufacturing process. nih.govmdpi.com

Table 3: Key Parameters in the Lipase-Catalyzed Synthesis of Fatty Acid Esters

| Parameter | Influence on the Reaction |

| Enzyme Source and Form | Different lipases exhibit varying activities and selectivities. Immobilization can improve stability and reusability. |

| Substrate Molar Ratio | An excess of one substrate can be used to drive the reaction equilibrium towards product formation. |

| Temperature | Affects reaction rate and enzyme stability. |

| Solvent | The choice of organic solvent can influence enzyme activity and substrate solubility. Solvent-free systems are also possible. |

| Water Content | A small amount of water is often necessary for enzyme activity, but excess water can promote the reverse hydrolysis reaction. |

Development as Research Probes or Tool Compounds

While direct evidence for the use of this compound as a research probe is limited, its constituent parts suggest potential applications in this area. Myristic acid itself is a key molecule in cell biology, as it is covalently attached to the N-terminus of a variety of proteins in a process called N-myristoylation. nih.govnih.gov This lipid modification is crucial for protein targeting to membranes and for mediating protein-protein interactions. nih.gov

Derivatives of myristic acid have been developed as chemical probes to study these processes. For example, photoactivatable myristic acid analogs can be used to identify myristoylated proteins and their binding partners within the cell. amanote.com It is conceivable that this compound, with its additional functional group, could be chemically modified to create novel probes. The carboxyl group could be coupled to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, allowing for the tracking and isolation of proteins that interact with myristoyl groups.

Furthermore, myristic acid analogs have been investigated as potential therapeutic agents, for instance, as inhibitors of the N-myristoyltransferase enzyme in pathogenic organisms like African trypanosomes. researchgate.net The development of new myristic acid derivatives, including esters like the 1-carboxyethyl ester, could contribute to the library of tool compounds used to probe the function of myristoylation and to develop new drugs.

Sustainable Production Technologies (e.g., Engineered Microbial Systems)

The production of fatty acids and their derivatives through microbial fermentation is a rapidly advancing field of biotechnology, offering a sustainable alternative to petrochemical-based synthesis. mdpi.com Oleaginous yeasts, such as Yarrowia lipolytica, and bacteria like Escherichia coli have been metabolically engineered to produce high titers of fatty acids. nih.govfrontiersin.orgresearchgate.net

The biosynthesis of this compound in a microbial host would require the engineering of pathways for the production of both myristic acid and ethyl lactate. Saccharomyces cerevisiae, a common industrial yeast, is a promising chassis for such an endeavor as it naturally produces ethanol (B145695) and can be engineered for both lactic acid and fatty acid production. nih.govnih.govmdpi.com

Metabolic engineering strategies to enhance the production of myristic acid esters would involve:

Upregulation of fatty acid biosynthesis: Increasing the expression of key enzymes in the fatty acid synthase (FAS) pathway.

Tailoring fatty acid chain length: Modifying the FAS complex to favor the production of C14 myristic acid.

Enhancing precursor supply: Engineering pathways to increase the intracellular pools of acetyl-CoA and malonyl-CoA, the building blocks for fatty acid synthesis.

Expression of an ester-forming enzyme: Introducing a suitable acyltransferase or lipase (B570770) to catalyze the esterification of myristoyl-CoA with ethyl lactate.

Engineering of lactate production: Introducing and optimizing a lactate dehydrogenase to convert pyruvate (B1213749) to lactic acid, which can then be esterified with ethanol.

The successful implementation of these strategies could lead to a consolidated bioprocess for the sustainable and cost-effective production of this compound from renewable feedstocks like glucose.

Table 4: Key Genetic Targets for Microbial Production of Myristic Acid Esters

| Metabolic Pathway | Gene/Enzyme Target | Engineering Strategy |

| Fatty Acid Synthesis | Acetyl-CoA Carboxylase (ACC1) | Overexpression to increase malonyl-CoA supply. |

| Fatty Acid Synthase (FAS) | Modification for enhanced C14 chain length specificity. | |

| Ester Formation | Wax Ester Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) | Heterologous expression to catalyze esterification. |

| Precursor Supply | ATP Citrate Lyase (ACL) | Expression to increase cytosolic acetyl-CoA. |

| Lactic Acid Production | Lactate Dehydrogenase (LDH) | Heterologous expression to convert pyruvate to lactate. |

No Results Found

Extensive research for the chemical compound “this compound” did not yield sufficient information to generate the requested article. While the existence of this compound, also known as 2-(tetradecanoyloxy)propanoic acid or myristoyl lactate, is confirmed in chemical databases, there is a notable absence of detailed scientific literature regarding its specific biosynthetic and degradative pathways, molecular mechanisms, functional derivatives, multi-omics data, or biotechnological production platforms.

The initial and subsequent targeted searches for this specific ester and its synonyms failed to provide the necessary research findings to populate the detailed outline provided in the user's instructions. Generating content on related but distinct compounds, such as tetradecanoic acid (myristic acid) or other esters, would violate the strict directive to focus solely on "this compound."

Therefore, due to the lack of available scientific data for this particular chemical compound, it is not possible to create a thorough, informative, and scientifically accurate article that adheres to the specified structure and content requirements. Further research on this specific compound would be required before a comprehensive review could be written.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.